A-836339, chemically named N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide, is a synthetic compound classified as a cannabinoid receptor agonist. Its primary significance in scientific research stems from its high selectivity and potency for the cannabinoid type 2 receptor (CB2R) [, , , ]. This selectivity makes A-836339 a valuable tool for investigating the role of CB2R in various physiological processes, particularly in the context of pain and inflammation.
A-836339 was first reported in scientific literature as a candidate for imaging CB2 receptors using positron-emission tomography (PET) due to its high binding affinity for these receptors. Its classification falls under synthetic cannabinoids, specifically designed to target the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation and immune response.
The synthesis of A-836339 involves several steps, primarily focusing on the formation of its desmethyl precursor. The detailed radiosynthesis process includes:
The entire synthesis process is meticulously documented to ensure reproducibility and reliability in the production of A-836339 for research applications .
The molecular structure of A-836339 can be described as follows:
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure, revealing critical insights into its three-dimensional conformation and electronic properties .
A-836339 participates in various chemical reactions that are essential for its functionality:
These interactions underscore the compound's potential therapeutic applications while also highlighting the need for further studies on its metabolic stability and safety profile .
The mechanism of action of A-836339 primarily involves:
This mechanism has been validated through various preclinical studies involving animal models .
A-836339 exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory research and potential therapeutic use .
A-836339 has several significant scientific applications:
Molecular Framework:A-836339 (CAS 959746-77-1) has the molecular formula C₁₆H₂₆N₂O₂S and a molecular weight of 310.46 g/mol. Its structure integrates three distinct moieties [1] [6] [9]:
Physicochemical Properties:
Table 1: Key Chemical and Pharmacological Properties of A-836339
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₆H₂₆N₂O₂S | High-resolution mass spectrometry [6] |
Molecular Weight | 310.46 g/mol | Calculated from formula |
CB2 Binding Affinity (Ki) | 0.64–0.7 nM | Competitive binding assays (human CB2) [1] [3] |
CB1 Binding Affinity (Ki) | 270–420 nM | >400-fold selectivity vs. CB2 [1] [8] |
EC50 (CB2 activation) | 1.6 nM | cAMP inhibition assay [3] |
Structural Determinants of Selectivity:The tetramethylcyclopropyl group sterically clashes with CB1 receptors, while hydrophobic interactions between the thiazole ring and CB2 transmembrane domains (e.g., residues F117, V261) drive selectivity. Methoxyethyl substitution optimizes ligand-receptor hydrogen bonding without attracting off-target binding [1] [6].
Chemical Synthesis:The non-radiolabeled A-836339 is synthesized via a three-step sequence [2] [6]:
Radiosynthesis of [¹¹C]A-836339:Carbon-11 radiolabeling enables PET imaging of CB2 distribution in vivo. The process exploits the precursor 2 (desmethyl A-836339) [2] [4]:
Table 2: Performance Comparison of CB2 Radioligands for PET Imaging
Radiotracer | CB2 Ki (nM) | LogD₇.₄ | Brain Uptake (Control/Neuroinflammation) | Key Limitation |
---|---|---|---|---|
[¹¹C]A-836339 | 0.7 | ~3.5 | Low / High in LPS or AD models [2] | Moderate metabolism |
[¹¹C]RS-016 | 1.1 | 2.74 | Moderate / High | Rapid metabolism [7] |
[¹⁸F]LU-14 | 0.9 | 3.1 | High / High | Radiometabolite interference |
[¹¹C]NE40 | 14.5 | 3.8 | Variable / Untested | Low CB2 affinity [10] |
Imaging Applications:In LPS-treated and APPswe/PS1dE9 (Alzheimer’s) mice, [¹¹C]A-836339 uptake increases 2–3-fold in inflamed brain regions versus controls. Spleen uptake (CB2-rich) is blocked by the antagonist AM630, confirming specificity [2] [4]. However, a rat study noted limited sensitivity to mild neuroinflammation, suggesting context-dependent utility [6].
Abbott’s Drug Discovery Program (2000s):A-836339 was optimized during structure-activity relationship (SAR) studies of thiazole-based CB2 agonists. Abbott scientists screened analogs for:
Pharmacological Characterization:In vitro, A-836339 showed full agonism at human CB2 (EC₅₀ = 1.6 nM) and negligible activity at 70+ off-target receptors [3] [8]. In vivo, it reversed mechanical allodynia in neuropathic (spinal nerve ligation) and inflammatory (CFA) pain models (ED₅₀ = 3–10 mg/kg i.p.) without catalepsy [8]. CB2 upregulation in dorsal root ganglia (DRG) and spinal cords of pain models was confirmed via qPCR, supporting target engagement [8].
Transition to Imaging Probe:In 2010, Horti et al. repurposed A-836339 for PET by carbon-11 labeling. Its low basal brain uptake (<0.3% ID/g) and increased signal in neuroinflammation validated CB2 as an imaging biomarker [2] [4]. Unexpectedly, A-836339 was detected in 2012 in a Japanese "designer drug" product—highlighting its potential for misuse despite Abbott’s research-only intent [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0